JNT-517

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2837993-05-0 |

|---|---|

Molecular Formula |

C18H22F4N4O3 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide |

InChI |

InChI=1S/C18H22F4N4O3/c19-15-8-14(29-18(20,21)22)6-3-11(15)9-24-17(28)26(12-4-5-12)13-2-1-7-25(10-13)16(23)27/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H2,23,27)(H,24,28)/t13-/m1/s1 |

InChI Key |

FNRHWODWSBDOOY-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)N)N(C2CC2)C(=O)NCC3=C(C=C(C=C3)OC(F)(F)F)F |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)N(C2CC2)C(=O)NCC3=C(C=C(C=C3)OC(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

JNT-517 for Phenylketonuria: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of JNT-517, a novel investigational oral therapy for the treatment of phenylketonuria (PKU). It delves into the underlying pathophysiology of PKU, the therapeutic rationale for targeting the solute carrier transporter SLC6A19, and the preclinical and clinical data supporting the development of this compound.

Phenylketonuria: The Unmet Need

Phenylketonuria is a rare, inherited metabolic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is crucial for metabolizing the essential amino acid phenylalanine (Phe) into tyrosine.[2] When PAH is deficient or defective, Phe accumulates to toxic levels in the blood and brain, leading to severe neurological impairment and neuropsychological complications if left untreated.[1][2]

The current standard of care for PKU primarily involves a strict, lifelong Phe-restricted diet, which can be challenging for patients to adhere to.[4] While other therapies exist, such as sapropterin dihydrochloride and pegvaliase, a significant portion of the PKU population is not effectively treated with existing options.[2][5] This highlights the urgent need for novel therapeutic strategies that can benefit a broader range of individuals with PKU, regardless of their age or specific genotype.[1]

The Role of SLC6A19 in Phenylalanine Homeostasis

The solute carrier family 6 member 19 (SLC6A19) is a key transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and intestines.[3] In the kidneys, SLC6A19 plays a crucial role in conserving Phe by reabsorbing it from the glomerular filtrate back into the bloodstream.[1][6] Genetic studies in both humans and mouse models of PKU have demonstrated that loss-of-function mutations in the SLC6A19 gene lead to increased urinary excretion of Phe and a significant reduction in plasma Phe levels.[6][7] This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic strategy for PKU.

This compound: A Novel Allosteric Inhibitor of SLC6A19

This compound is an orally bioavailable, selective small molecule inhibitor of the SLC6A19 transporter.[1][2][6][8] It was discovered and developed by Jnana Therapeutics using their proprietary RAPID chemoproteomics platform.[6][9] A key feature of this compound is its unique mechanism of action: it binds to a novel, cryptic allosteric site on the SLC6A19 transporter.[1][5][6][8] This allosteric inhibition blocks the reabsorptive function of the transporter, leading to increased urinary excretion of Phe and a subsequent reduction in blood Phe levels.[1][6]

Visualizing the Pathophysiology and Therapeutic Intervention

The following diagram illustrates the pathophysiology of PKU and the targeted mechanism of this compound.

Caption: Pathophysiology of PKU and the mechanism of action of this compound.

Preclinical Evidence

In Vitro and Ex Vivo Activity

This compound has demonstrated potent inhibition of the SLC6A19 transporter.

| Assay Type | Target | IC50 Value |

| Functional Transport (Transfected Cells) | SLC6A19 | 0.047 µM[7] |

| Functional Transport (Ex Vivo Intestinal Epithelial Cells) | SLC6A19 | 0.081 µM[7] |

In Vivo Studies in a PKU Mouse Model

Studies in the Pahenu2 mouse model of PKU have shown that inhibition of SLC6A19 leads to a significant reduction in plasma Phe levels.[3][4] Genetic knockout or knockdown of SLC6A19 in this model resulted in a 60% to 70% reduction in plasma Phe.[7] Pharmacological inhibition with a SLC6A19 inhibitor in these mice caused widespread aminoaciduria, including increased urinary Phe, and a dose-dependent reduction in plasma Phe.[4]

Pharmacokinetics

This compound has shown favorable pharmacokinetic properties, including good oral bioavailability across multiple species.

| Species | Bioavailability |

| Mice | 43% - 91%[7] |

| Rats | 43% - 91%[7] |

| Dogs | 43% - 91%[7] |

| Non-human primates | 43% - 91%[7] |

| Free Plasma Protein Binding | 19% [7] |

Clinical Development and Efficacy

This compound has progressed through Phase 1 and into Phase 2 clinical trials, demonstrating promising safety and efficacy.

Phase 1a Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.[6]

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[6]

-

Key Findings:

-

This compound was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.[6][10]

-

Demonstrated proof of mechanism with dose-dependent increases in urinary Phe excretion in both single and multiple ascending dose cohorts.[6]

-

A greater than tenfold increase in total Phe excretion was observed at day 14 in the 75mg multiple ascending dose cohort.[10]

-

No clinically significant changes in plasma amino acid levels were observed.[10]

-

Phase 1b/2 Study in Individuals with PKU

An ongoing randomized, double-blind, placebo-controlled Phase 1b/2 study is evaluating this compound in adults with PKU.[1][11]

-

Objective: To assess the safety, tolerability, pharmacokinetics, and effect on blood and urinary Phe of this compound over a four-week period.[1]

-

Study Population: Individuals aged 18 to 65 with PKU, with baseline blood Phe levels >600 µM.[1]

| Dose Cohort | N (this compound) | N (Placebo) | Mean Blood Phe Reduction from Baseline (Day 28) | Statistical Significance (p-value vs. Placebo) |

| 75mg BID | 8 | 5 | 51%[1] | 0.0019[1] |

| 150mg BID | 11 | 7 | 60%[11] | <0.0001[12] |

| Response Threshold | Percentage of Participants |

| >30% reduction in blood Phe | 88% (7 of 8)[1] |

| >45% reduction in blood Phe | 63% (5 of 8)[1] |

| >65% reduction in blood Phe | 25% (2 of 8)[1] |

-

Rapid Onset: A significant reduction in blood Phe was observed within seven days of starting treatment and was sustained through the 28-day dosing period.[1][11][12]

-

Broad Efficacy: A robust response was seen across participants irrespective of their baseline blood Phe levels, which ranged from mild to severe PKU.[1][11]

-

Safety and Tolerability: this compound was well-tolerated with no serious adverse events reported.[1][11][12] There were no clinically significant changes in laboratory parameters or plasma amino acids other than Phe.[12]

Clinical Trial Workflow

The following diagram provides a high-level overview of the clinical trial workflow for the Phase 1b/2 study.

Caption: High-level workflow of the this compound Phase 1b/2 clinical trial.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on the provided information, the methodologies can be summarized as follows:

-

Preclinical In Vivo Studies: The Pahenu2 mouse model was utilized to assess the in vivo efficacy of SLC6A19 inhibition. These studies likely involved oral administration of SLC6A19 inhibitors to the mice, followed by the collection of blood and urine samples to measure Phe levels.

-

Phase 1a Clinical Trial (NCT05781399): This was a randomized, double-blind, placebo-controlled study in healthy adult volunteers. The study design included single ascending dose and multiple ascending dose cohorts to evaluate safety, tolerability, pharmacokinetics, and the effect of this compound on urinary Phe excretion.[6]

-

Phase 1b/2 Clinical Trial (NCT05781399): This is an ongoing randomized, double-blind, placebo-controlled study in adult patients with PKU.[1] Key aspects of the protocol include:

Conclusion

This compound represents a promising, first-in-class oral therapy for phenylketonuria with a novel mechanism of action. By selectively inhibiting the SLC6A19 transporter in the kidneys, this compound promotes the urinary excretion of excess phenylalanine, thereby reducing its neurotoxic levels in the blood. This approach is independent of the underlying PAH enzyme deficiency, suggesting that this compound has the potential to treat a broad population of individuals with PKU. Preclinical and clinical data to date have demonstrated a favorable safety profile and robust, clinically meaningful efficacy. Ongoing and future studies will further elucidate the long-term safety and efficacy of this compound and its potential to transform the treatment landscape for this rare metabolic disorder.

References

- 1. jnanatx.com [jnanatx.com]

- 2. What are the key players in the Phenylketonurias treatment market? [synapse.patsnap.com]

- 3. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]

- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes this compound, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 6. jnanatx.com [jnanatx.com]

- 7. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 8. businesswire.com [businesswire.com]

- 9. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]

- 10. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]

- 11. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 12. jnanatx.com [jnanatx.com]

The Molecular Target of JNT-517: A Technical Guide to a Novel Phenylketonuria Therapy

For Immediate Release

This technical guide provides an in-depth overview of the molecular target and mechanism of action of JNT-517, a first-in-class oral therapeutic candidate for the treatment of phenylketonuria (PKU). Developed by Jnana Therapeutics, this compound represents a promising new approach for patients with this rare inherited metabolic disorder.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter.[2][3][4] By targeting SLC6A19, this compound blocks the reabsorption of phenylalanine (Phe) in the kidneys, leading to increased urinary excretion of this amino acid.[3][5][6] This mechanism of action effectively reduces the toxic accumulation of phenylalanine in the blood of individuals with PKU, a condition caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[3][7][8] Preclinical and clinical data have demonstrated the safety and efficacy of this compound in reducing plasma Phe levels.[9][10]

Molecular Target: SLC6A19

The primary molecular target of this compound is SLC6A19, a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of the proximal renal tubules and the small intestine.[3] In the context of PKU, its role in the kidneys is of particular therapeutic interest.

-

Function: SLC6A19 is responsible for the reabsorption of neutral amino acids, including phenylalanine, from the glomerular filtrate back into the bloodstream.[3][6]

-

Genetic Validation: Individuals with Hartnup disorder, a condition caused by loss-of-function mutations in the SLC6A19 gene, exhibit increased urinary excretion of neutral amino acids, including phenylalanine, but generally have a mild clinical phenotype.[3] This genetic evidence provided a strong rationale for targeting SLC6A19 to treat PKU.

This compound is a cryptic allosteric inhibitor of SLC6A19, meaning it binds to a site on the transporter protein that is distinct from the active binding site for phenylalanine.[1][6][11][12][13] This allosteric inhibition modulates the transporter's function, leading to reduced phenylalanine reabsorption.

Mechanism of Action

The therapeutic strategy of this compound is to "pee the Phe," a simple yet effective way to manage the high levels of phenylalanine characteristic of PKU.[14]

The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule:

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Jnana Therapeutics Announces Dosing of First Participant in Phase 1b Clinical Trial of this compound in Individuals with PKU - BioSpace [biospace.com]

- 3. jnanatx.com [jnanatx.com]

- 4. jnanatx.com [jnanatx.com]

- 5. jnanatx.com [jnanatx.com]

- 6. jnanatx.com [jnanatx.com]

- 7. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 8. Jnana Therapeutics to Present Preclinical Data on its PKU Program at the 2023 Society for Inherited Metabolic Disorders Annual Meeting [businesswire.com]

- 9. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 10. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnanatx.com [jnanatx.com]

- 12. drughunter.com [drughunter.com]

- 13. jnanatx.com [jnanatx.com]

- 14. How Jnana picked PKU — RApport [rapport.racap.com]

JNT-517: A Selective SLC6A19 Inhibitor for the Treatment of Phenylketonuria

An In-depth Technical Guide

Executive Summary

JNT-517 is a novel, orally active, and selective allosteric inhibitor of the solute carrier transporter SLC6A19, a key protein responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and intestines.[1][2] By targeting SLC6A19, this compound promotes the excretion of excess Phe in the urine, offering a promising therapeutic strategy for the treatment of Phenylketonuria (PKU).[3][4] PKU is a rare genetic metabolic disorder characterized by the inability to properly metabolize Phe, leading to its toxic accumulation in the blood and brain.[5] Preclinical and clinical studies have demonstrated the potential of this compound to significantly reduce blood Phe levels in a dose-dependent manner, with a favorable safety and tolerability profile.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to SLC6A19 and Phenylketonuria

Phenylketonuria is an autosomal recessive disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH). This enzyme deficiency leads to the accumulation of Phe from dietary protein, which can cause severe neurological damage if left untreated. The primary treatment for PKU is a strict, lifelong diet low in Phe, which can be challenging for patients to adhere to.

SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal tubular epithelial cells.[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids. In the kidneys, SLC6A19 is responsible for reabsorbing the majority of filtered Phe back into the bloodstream.[4] Genetic loss-of-function mutations in SLC6A19 lead to Hartnup disorder, a generally benign condition characterized by the increased urinary excretion of neutral amino acids, including Phe. This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic approach for PKU.[4]

This compound: Mechanism of Action

This compound is a small molecule that acts as a selective allosteric inhibitor of SLC6A19.[2][8] By binding to a site distinct from the amino acid binding site, this compound modulates the transporter's function, leading to a reduction in the reabsorption of Phe in the kidneys. This inhibition of SLC6A19 results in increased urinary excretion of Phe, thereby lowering its concentration in the blood.

Quantitative Data

Preclinical Data

This compound has demonstrated potent and selective inhibition of SLC6A19 in preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 (SLC6A19) | 47 nM | Human (in transfected cells) | [2][3] |

| IC50 (SLC6A19) | 81 nM | Human (ex vivo intestinal epithelial cells) | [3] |

| Plasma Protein Binding | 19% (free fraction) | Not specified | [3] |

| Bioavailability | 43-91% | Mice, Rats, Dogs, Non-human primates | [3] |

A precursor molecule, JN-170, was used in preclinical studies in a PKU mouse model (Pahenu2) and showed a dose-dependent increase in urinary amino acid excretion.[2]

Clinical Data

Clinical trials in healthy volunteers and patients with PKU have shown that this compound is safe, well-tolerated, and effective in reducing blood Phe levels.

Phase 1a Study in Healthy Volunteers (NCT05781399) [9][10]

| Dose | Effect on Urinary Phe Excretion | Reference |

| Single Ascending Doses | Dose-dependent increases | [7] |

| Multiple Ascending Doses (75mg BID) | >10-fold increase in total Phe excretion at day 14 | [7] |

Phase 1/2 Study in PKU Patients (NCT05781399) [9][11]

| Dose | Mean Blood Phe Reduction from Baseline | Patient Population | Reference |

| 75mg BID | 44% (average across days 14, 21, and 28) | 13 participants (8 active, 5 placebo) | [5] |

| 150mg BID | 60% (average across days 14, 21, and 28) | 18 participants (11 active, 7 placebo) | [5][6] |

Experimental Protocols

In Vitro SLC6A19 Inhibition Assay

A functional cell-based assay was utilized to determine the inhibitory activity of this compound on the SLC6A19 transporter.

-

Cell Line: Likely Flp-In T-REx 293 cells engineered to co-express human SLC6A19 and its ancillary protein, TMEM27.

-

Assay Principle: Measurement of the uptake of a radiolabeled substrate (e.g., [14C]-isoleucine or [3H]-glutamine) into the cells in the presence and absence of the test compound (this compound).

-

General Protocol:

-

Seed the SLC6A19-expressing cells in a 96-well plate and culture until confluent.

-

Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Initiate the transport reaction by adding the radiolabeled substrate.

-

After a defined incubation period, terminate the reaction by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of substrate uptake at each concentration of this compound and determine the IC50 value.

-

References

- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 4. jnanatx.com [jnanatx.com]

- 5. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 6. jnanatx.com [jnanatx.com]

- 7. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]

- 8. jnanatx.com [jnanatx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase 1, First-In-Human, Multiple Part, Single Ascending and Multiple Dose Study of this compound in Healthy Participants and in Participants with Phenylketonuria | Genetics Metabolism [healthscholars.usf.edu]

- 11. jnanatx.com [jnanatx.com]

JNT-517: A First-in-Class Oral Therapeutic Candidate for Phenylketonuria

An In-depth Technical Review of a Novel SLC6A19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine (Phe), leading to its accumulation to neurotoxic levels. Current treatment options are limited and often impose a significant burden on patients. JNT-517, a novel, orally administered small molecule, represents a potential first-in-class therapy for PKU. Developed by Jnana Therapeutics, this compound is an allosteric inhibitor of the solute carrier transporter SLC6A19, the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys. By selectively blocking this transporter, this compound promotes the urinary excretion of excess Phe, thereby reducing its concentration in the blood. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of this compound as a promising new treatment paradigm for PKU, independent of a patient's specific PAH gene mutation.

Introduction to Phenylketonuria and Current Therapeutic Landscape

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzyme is responsible for converting phenylalanine to tyrosine. Deficient PAH activity leads to the accumulation of Phe in the blood and brain, which can cause severe and irreversible neurological damage, including intellectual disability, seizures, and behavioral problems, if left untreated.[3] The current standard of care for PKU involves a strict, lifelong diet low in Phe, which can be challenging to adhere to and may not be sufficient to maintain blood Phe levels within the recommended therapeutic range.[4] Other approved therapies include sapropterin dihydrochloride, a synthetic form of the PAH cofactor tetrahydrobiopterin (BH4), which is effective only in a subset of patients with residual PAH enzyme activity, and pegvaliase, an injectable enzyme substitution therapy that can be associated with significant adverse events.[4] Thus, a significant unmet medical need remains for a safe, effective, and orally administered therapy that can benefit all individuals with PKU.

This compound: Mechanism of Action

This compound offers a novel therapeutic approach by targeting the renal reabsorption of phenylalanine.[3][5] It is a potent and selective allosteric inhibitor of the sodium-dependent neutral amino acid transporter SLC6A19.[6][7] SLC6A19 is primarily expressed in the apical membrane of the proximal renal tubules and the small intestine, where it is responsible for the reabsorption of a broad range of neutral amino acids from the glomerular filtrate and intestinal lumen back into the bloodstream.[8][9]

By binding to a novel, cryptic allosteric site on SLC6A19, this compound effectively blocks the transporter's function.[5][6] This inhibition of renal SLC6A19 leads to a significant increase in the urinary excretion of phenylalanine, thereby reducing its concentration in the plasma.[3][8] This mechanism of action is independent of the underlying PAH gene mutation, making this compound a potential treatment option for all individuals with PKU.[1][10]

Preclinical Evidence

The therapeutic potential of inhibiting SLC6A19 was first demonstrated in preclinical studies using the Pahenu2 mouse model of PKU.[11] Genetic knockout of Slc6a19 in these mice led to a significant increase in urinary Phe excretion and a corresponding reduction of approximately 70% in plasma Phe levels.[12]

This compound was discovered using Jnana Therapeutics' proprietary RAPID (Reactive Affinity Probe Interaction Discovery) chemoproteomics platform.[11][13] Preclinical characterization of this compound revealed potent inhibition of SLC6A19 with an IC50 value of 0.047 µM in transfected cells and 0.081 µM in ex vivo intestinal epithelial cells.[12] The compound exhibited favorable pharmacokinetic properties, with bioavailability ranging from 43% to 91% in various animal species.[12] In the Pahenu2 mouse model, administration of an SLC6A19 inhibitor resulted in a dose-dependent increase in urinary amino acid excretion, including Phe, and a reduction in plasma Phe levels.[8][11]

Clinical Development

This compound has undergone extensive clinical evaluation in a series of studies designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and individuals with PKU.

Phase 1a Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.[14] The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound. The results demonstrated that this compound was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.[10][14] Pharmacodynamic assessments showed a dose-dependent increase in the 24-hour urinary excretion of SLC6A19 amino acid substrates, including a greater than 10-fold increase in total Phe excretion at the 75mg twice-daily (BID) dose on day 14.[10] As expected in healthy individuals with normal Phe levels, no clinically significant changes in plasma amino acid concentrations were observed.[10]

Phase 1/2 Study in Individuals with PKU

A multi-part, randomized, double-blind, placebo-controlled Phase 1/2 study (NCT05781399) was initiated to evaluate this compound in adults with PKU.[15][16]

An interim analysis of the first dose cohort, where 13 participants were randomized to receive either 75mg of this compound BID or placebo for 28 days, showed promising results.[16] Key findings from this cohort are summarized in the table below.

| Parameter | This compound (75mg BID) (n=8) | Placebo (n=5) |

| Mean Blood Phe Reduction from Baseline (Day 28) | 51% (p=0.0019 vs. placebo) | - |

| Response Rate (>30% Phe Reduction) | 88% (7 out of 8) | - |

| Response Rate (>45% Phe Reduction) | 63% (5 out of 8) | - |

| Response Rate (>65% Phe Reduction) | 25% (2 out of 8) | - |

| Table 1: Efficacy Results from the 75mg BID Cohort of the Phase 1/2 Study.[16] |

This compound was well-tolerated, with no serious adverse events reported.[16] A rapid onset of action was observed, with significant reductions in blood Phe levels within the first week of treatment.[16]

Results from the second dose cohort, which evaluated a 150mg BID dose in 18 participants (11 receiving this compound and 7 receiving placebo) over 28 days, demonstrated even more robust efficacy.[3][6]

| Parameter | This compound (150mg BID) (n=11) | Placebo (n=7) |

| Mean Blood Phe Reduction from Baseline (Day 28) | 60% | - |

| Table 2: Efficacy Results from the 150mg BID Cohort of the Phase 1/2 Study.[3] |

Similar to the lower dose, this compound at 150mg BID was safe and well-tolerated, with no serious adverse events.[3][6] The reduction in blood Phe was rapid and sustained over the 28-day treatment period.[3]

Ongoing and Future Clinical Trials

Based on the strong efficacy and safety data from the Phase 1/2 study, Jnana Therapeutics is planning to initiate a pivotal Phase 3 study in early 2025.[3] A Phase 2 study in adolescent participants with PKU is also planned.[4]

Experimental Protocols (Based on Publicly Available Information)

While detailed, proprietary experimental protocols are not publicly available, the following outlines the general methodologies employed in the clinical evaluation of this compound based on information from clinical trial registries and press releases.

Clinical Trial Design

The clinical studies of this compound have generally followed a randomized, double-blind, placebo-controlled design.[15][16]

-

Randomization: Participants are randomly assigned to receive either this compound or a matching placebo.

-

Blinding: Both the participants and the study investigators are unaware of the treatment assignment to minimize bias.

-

Placebo Control: A placebo group is included to provide a baseline for comparison and to assess the true effect of the investigational drug.

Phenylalanine Measurement

Blood samples are collected from participants at specified time points throughout the study. The concentration of phenylalanine in plasma is a primary endpoint. While the specific analytical method used by the central laboratory is not detailed in the search results, the gold standard for quantitative amino acid analysis in clinical trials is typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[9] Dried blood spots (DBS) collected via finger-prick may also be used for monitoring Phe levels, offering a convenient method for frequent sampling.[5]

Safety and Tolerability Assessment

The safety and tolerability of this compound are assessed through the continuous monitoring and recording of adverse events (AEs). Other safety assessments include:

-

Physical examinations

-

Vital sign measurements (blood pressure, heart rate, temperature)

-

12-lead electrocardiograms (ECGs)

-

Clinical laboratory tests (hematology, clinical chemistry, urinalysis)[15]

Pharmacokinetic Analysis

Blood samples are collected at various time points after drug administration to determine the pharmacokinetic (PK) profile of this compound. This analysis helps to understand the absorption, distribution, metabolism, and excretion of the drug in the body.

Conclusion

This compound has emerged as a highly promising, first-in-class oral therapeutic candidate for the treatment of Phenylketonuria. Its novel mechanism of action, targeting the renal transporter SLC6A19 to increase urinary excretion of phenylalanine, offers a therapeutic strategy that is independent of the patient's underlying PAH gene mutation. The robust and consistent reductions in blood Phe levels observed in the Phase 1/2 clinical trials, coupled with a favorable safety and tolerability profile, strongly support its continued development. If the upcoming pivotal Phase 3 study confirms these positive findings, this compound has the potential to become a transformative new treatment option for a broad range of individuals living with PKU, addressing a significant unmet medical need and offering a more convenient and effective means of managing this lifelong condition.

References

- 1. jnanatx.com [jnanatx.com]

- 2. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes this compound, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 3. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 4. A Phase 2 Study of this compound in Adolescent Participants With Phenylketonuria, Trial ID JNT517-201 [trials.otsuka-us.com]

- 5. neoteryx.com [neoteryx.com]

- 6. Jnana Therapeutics Presents New Positive Data from Phase [globenewswire.com]

- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnanatx.com [jnanatx.com]

- 11. jnanatx.com [jnanatx.com]

- 12. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 13. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]

- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. jnanatx.com [jnanatx.com]

JNT-517: A Comprehensive Technical Guide to a Novel SLC6A19 Inhibitor for Phenylketonuria

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNT-517 is a first-in-class, orally bioavailable, selective allosteric inhibitor of the solute carrier transporter 6A19 (SLC6A19). It is under investigation as a potential therapeutic agent for Phenylketonuria (PKU), a rare genetic metabolic disorder. By inhibiting SLC6A19-mediated reabsorption of phenylalanine (Phe) in the kidneys, this compound promotes its urinary excretion, thereby reducing systemic Phe levels. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. It also includes detailed experimental methodologies for key assays and visual representations of its mechanism and discovery workflow.

Chemical Structure and Physicochemical Properties

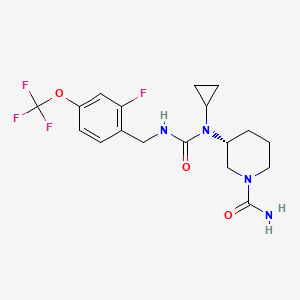

This compound, also known as Repinatrabit, is a small molecule with the following chemical identity:

-

IUPAC Name: (R)-3-((((2-fluoro-4-(trifluoromethoxy)phenyl)methyl)carbamoyl)(cyclopropyl)amino)piperidine-1-carboxamide

-

SMILES String: O=C(N)[C@H]1CCCN(C1)C(=O)N(C2CC2)CC3=CC=C(OC(F)(F)F)C=C3F

-

Chemical Formula: C₁₈H₂₂F₄N₄O₃

-

Molecular Weight: 418.39 g/mol [1]

A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂F₄N₄O₃ | [1] |

| Molecular Weight | 418.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [1] |

| pKa | Data not publicly available |

Mechanism of Action and Signaling Pathway

This compound is a selective, allosteric inhibitor of SLC6A19, a sodium-dependent neutral amino acid transporter primarily responsible for the reabsorption of phenylalanine from the glomerular filtrate in the kidneys.[2] In individuals with Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of toxic levels of phenylalanine in the blood and brain.

This compound binds to a cryptic allosteric site on the SLC6A19 transporter, inducing a conformational change that inhibits its transport function.[3] This inhibition prevents the reabsorption of phenylalanine from the provisional urine back into the bloodstream, leading to increased urinary excretion of phenylalanine and a subsequent reduction in plasma phenylalanine levels.[3]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Preclinical Pharmacology

In Vitro Studies

The inhibitory potency of this compound against human SLC6A19 was determined using an isoleucine transport assay. The compound demonstrated potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 47 nM.[4]

Table 2: In Vitro Potency of this compound

| Assay | Target | IC₅₀ (nM) | Reference |

| Isoleucine Transport Assay | Human SLC6A19 | 47 | [4] |

| Glutamine Transport Assay (human intestinal epithelial cells) | Endogenous SLC6A19 | 81 |

In Vivo Studies

Preclinical studies in the Pah-enu2 mouse model of PKU demonstrated that inhibition of SLC6A19 leads to a significant reduction in plasma phenylalanine levels.[5] this compound exhibited good oral bioavailability across multiple species.

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Bioavailability (%) | Reference |

| Mouse | 43-91 | [6] |

| Rat | 43-91 | [6] |

| Dog | 43-91 | [6] |

Clinical Development

This compound is currently in clinical development for the treatment of PKU. Phase 1 and 2 clinical trials have been completed, and a Phase 3 trial is planned.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[7] The studies also showed dose-dependent increases in urinary phenylalanine excretion, confirming the mechanism of action.[7]

Phase 1b/2 Study in PKU Patients

An ongoing Phase 1b/2 study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in adults with PKU.[3] Interim results have shown statistically significant and clinically meaningful reductions in blood phenylalanine levels.[3]

Table 4: Clinical Efficacy of this compound in PKU Patients (Phase 1b/2 Interim Data)

| Dose | Mean Blood Phenylalanine Reduction from Baseline | p-value vs. Placebo | Reference |

| 75 mg BID | 51% | 0.0019 | [3] |

| 150 mg BID | 60% | Not reported | [3] |

Phase 3 Study

A pivotal Phase 3 study is planned to further evaluate the efficacy and safety of this compound in a larger population of adult and adolescent patients with PKU.[8]

Experimental Protocols

SLC6A19 Isoleucine Transport Assay

This assay is used to determine the in vitro potency of compounds against the human SLC6A19 transporter.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 and its ancillary protein, collectrin (TMEM27), are cultured to confluence in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Substrate Addition: A solution containing a fixed concentration of radiolabeled L-isoleucine is added to initiate the transport assay.

-

Incubation: The cells are incubated for a defined time at 37°C to allow for substrate uptake.

-

Termination and Lysis: The transport reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled isoleucine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Study in Pah-enu2 Mouse Model

This study evaluates the ability of SLC6A19 inhibitors to reduce plasma phenylalanine levels in a mouse model of PKU.

Methodology:

-

Animal Model: Male Pah-enu2 mice, which have a null mutation in the phenylalanine hydroxylase gene, are used.

-

Acclimation and Diet: Animals are acclimated to the housing conditions and maintained on a standard diet. For specific experiments, mice may be placed on defined amino acid diets to modulate baseline plasma Phe levels.[9]

-

Dosing: this compound or a tool compound is administered orally to the mice at various dose levels. A vehicle control group is also included.

-

Sample Collection: Blood samples are collected via tail vein or other appropriate methods at various time points pre- and post-dose. Urine may also be collected using metabolic cages.[9]

-

Sample Processing: Plasma is separated from whole blood by centrifugation. Brain tissue can also be harvested for analysis.

-

Bioanalysis: Plasma and brain phenylalanine levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage change in plasma and brain phenylalanine levels from baseline is calculated for each treatment group. Statistical analysis is performed to compare the treated groups to the vehicle control group.

Discovery and Development Workflow

The discovery of this compound was enabled by Jnana Therapeutics' proprietary chemoproteomics platform, RAPID (Reactive Affinity Probe Interaction Discovery).[10][11] This platform is designed to identify small molecule binders to challenging drug targets, such as SLC transporters, in their native cellular environment.[4][12]

The general workflow for the discovery of a clinical candidate like this compound using the RAPID platform can be visualized as follows:

Conclusion

This compound is a promising, first-in-class, oral therapy for the treatment of Phenylketonuria. Its novel allosteric mechanism of inhibiting SLC6A19 offers a new therapeutic paradigm for reducing toxic phenylalanine levels in individuals with PKU, regardless of their specific genetic mutation. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Ongoing and future clinical studies will be crucial in further establishing the role of this compound in the management of PKU.

References

- 1. selleckchem.com [selleckchem.com]

- 2. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]

- 3. jnanatx.com [jnanatx.com]

- 4. jnanatx.com [jnanatx.com]

- 5. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. life-sciences-usa.com [life-sciences-usa.com]

- 11. Jnana Therapeutics Announces Milestone Achieved Under First [globenewswire.com]

- 12. RAPID - a high-throughput, cell-based drug discovery platform for SLC transporters and other difficult to drug targets - American Chemical Society [acs.digitellinc.com]

A Technical Guide to the Preclinical Research and In Vivo Studies of JNT-517

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical and in vivo research conducted on JNT-517, a first-in-class, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19. This compound is in development for the treatment of Phenylketonuria (PKU), a rare genetic metabolic disorder.

Introduction

Phenylketonuria (PKU) is an inherited metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to a decreased ability to metabolize the amino acid phenylalanine (Phe).[1] This results in the accumulation of Phe to toxic levels in the blood and brain, which can cause severe neurological and neuropsychiatric symptoms if left untreated.[1] this compound offers a novel therapeutic approach by targeting SLC6A19, the primary transporter responsible for the reabsorption of Phe in the kidneys.[2][3][4] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby lowering its concentration in the blood.[2][3][4]

Mechanism of Action

This compound is a selective, allosteric inhibitor of the SLC6A19 transporter.[2][3] It binds to a novel, cryptic allosteric site on the transporter, which is distinct from the binding site for its natural amino acid substrates.[2] This inhibition of SLC6A19 in the proximal tubules of the kidneys blocks the reabsorption of neutral amino acids, including phenylalanine, from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of these amino acids.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| Transfected Cells (Human SLC6A19) | IC50 | 0.047 µM (47 nM) | [1] |

| Ex Vivo Intestinal Epithelial Cells | IC50 | 0.081 µM (81 nM) | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Bioavailability | Free Plasma Protein Binding | Reference |

| Mice | 43% - 91% | 19% | [1] |

| Rats | 43% - 91% | 19% | [1] |

| Dogs | 43% - 91% | 19% | [1] |

| Non-human Primates | 43% - 91% | 19% | [1] |

Table 3: In Vivo Efficacy in a Phenylketonuria Mouse Model

| Mouse Model | Effect of SLC6A19 Knockout/Knockdown | Reference |

| PKU Mouse Models | 60% to 70% reduction in plasma Phenylalanine levels | [1] |

Experimental Protocols

In Vitro SLC6A19 Functional Transport Inhibition Assay

A detailed, step-by-step protocol for the SLC6A19 functional transport inhibition assay was not explicitly available in the searched literature. However, based on general descriptions of similar assays, the methodology likely involves the following steps:

-

Cell Culture: A cell line, such as Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells, is stably transfected to express the human SLC6A19 transporter and its accessory protein, TMEM27.

-

Assay Preparation: The cells are seeded in a multi-well plate and cultured until they form a confluent monolayer.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Substrate Addition: A radiolabeled or fluorescently tagged substrate of SLC6A19, such as L-isoleucine or L-glutamine, is added to the wells to initiate the transport assay.

-

Measurement of Transport: After a defined incubation time, the uptake of the labeled substrate into the cells is measured. This can be done using a scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorescent substrates.

-

Data Analysis: The percentage of inhibition of substrate transport by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Studies in the Pahenu2 Mouse Model

The Pahenu2 mouse is a well-established animal model for classical PKU. These mice have a missense mutation in the Pah gene, leading to a deficiency in the phenylalanine hydroxylase enzyme and resulting in hyperphenylalaninemia.

Experimental Workflow:

Methodology:

-

Animal Model: Pahenu2 mice, which are homozygous for the Pah mutation, are used in these studies.[5]

-

Housing and Diet: The mice are housed under standard laboratory conditions and are typically maintained on a standard chow diet, which leads to the development of hyperphenylalaninemia.[5]

-

Drug Administration: this compound is administered orally to the mice. The specific formulation (e.g., suspension) and dosing regimen (e.g., daily) are determined based on the pharmacokinetic profile of the compound.

-

Sample Collection: Urine and blood samples are collected from the mice at various time points before and after the administration of this compound or the vehicle control.

-

Biochemical Analysis: The concentrations of phenylalanine and other amino acids in the plasma and urine samples are quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Efficacy Evaluation: The primary endpoint of these studies is the reduction in plasma phenylalanine levels in the this compound-treated group compared to the vehicle-treated group. Increased urinary excretion of phenylalanine is also a key pharmacodynamic marker.

Clinical Development

Following promising preclinical results, this compound has advanced into clinical development.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.[4] The study demonstrated that this compound was safe and well-tolerated and resulted in dose-dependent increases in urinary phenylalanine excretion.[4]

Phase 1/2 Clinical Trial in PKU Patients

A Phase 1/2 clinical trial is being conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in adults with PKU.[6] Interim results from this study have shown that treatment with this compound led to a statistically significant and clinically meaningful reduction in blood phenylalanine levels compared to placebo.[6] The treatment was also found to be safe and well-tolerated in this patient population.[6]

Conclusion

The preclinical and in vivo data for this compound strongly support its development as a novel oral therapy for the treatment of Phenylketonuria. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in reducing plasma phenylalanine levels in a relevant animal model have paved the way for its successful transition into clinical trials. The ongoing clinical studies will further elucidate the therapeutic potential of this compound in individuals with PKU.

References

- 1. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 2. jnanatx.com [jnanatx.com]

- 3. jnanatx.com [jnanatx.com]

- 4. jnanatx.com [jnanatx.com]

- 5. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

The Allosteric Binding Site of JNT-517 on the SLC6A19 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric binding site of JNT-517, a novel small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter. This compound represents a promising therapeutic approach for Phenylketonuria (PKU) by targeting a cryptic allosteric site on SLC6A19, thereby preventing the renal reabsorption of phenylalanine (Phe).[1][2] This document summarizes the current understanding of the this compound binding site, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction to this compound and its Target, SLC6A19

Phenylketonuria is a rare genetic metabolic disorder characterized by the inability to properly metabolize phenylalanine.[3] The accumulation of Phe can lead to severe neurological damage. This compound is a first-in-class, orally active, and selective allosteric inhibitor of SLC6A19, the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and small intestine.[1][2][3] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby lowering its concentration in the blood.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds in their interaction with the SLC6A19 transporter.

Table 1: In Vitro Potency of this compound and Related Compounds against SLC6A19

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| This compound | Human SLC6A19 | Isoleucine Transport Assay (Transfected Cells) | 47 | [3] |

| This compound | Human SLC6A19 | Glutamine Transport Assay (Ex vivo Intestinal Epithelial Cells) | 81 | [3] |

| JX98 | Human SLC6A19 | Radiolabeled Leucine Uptake | 31-90 | [5][6][7] |

| JX225 | Human SLC6A19 | Radiolabeled Leucine Uptake | 31-90 | [5][6][7] |

Table 2: Clinical Efficacy of this compound in PKU Patients (Phase 1/2 Study)

| Dose | Mean Blood Phenylalanine Reduction from Baseline | Responder Rate (>30% Reduction) | Reference(s) |

| 75mg BID | 51% | 88% (7 out of 8 participants) | [4] |

| 150mg BID | 60% | Not specified | [2] |

The Allosteric Binding Site of this compound on SLC6A19

Recent groundbreaking research has elucidated the structural basis for the allosteric inhibition of SLC6A19. While the specific cryo-electron microscopy (cryo-EM) structure of this compound in complex with SLC6A19 has been generated by Jnana Therapeutics, the detailed coordinates are not yet publicly available.[1] However, a high-resolution cryo-EM structure of SLC6A19 in complex with two potent allosteric inhibitors, JX98 and JX225, which are structurally related to the class of compounds this compound belongs to, has revealed a novel, cryptic allosteric binding site.[5][6][7]

This allosteric site is located in the extracellular vestibule of the transporter, distinct from the orthosteric substrate-binding site (S1 site).[5][6][7] The binding pocket is primarily formed by residues from transmembrane helices (TMs) TM1 and TM10 , and extracellular loop 5 (EL5).

Mechanism of Allosteric Inhibition

The binding of allosteric inhibitors like this compound to this vestibule site locks the transporter in an outward-open conformation .[5][6][7][8] This is achieved by preventing the necessary conformational change of TM1 and TM6 that is required for the transition to the occluded and inward-facing states, which are essential for substrate translocation across the membrane.[5][6][7][8] By stabilizing the outward-facing state, this compound effectively acts as a non-competitive inhibitor, blocking the transport cycle of SLC6A19.

Experimental Protocols

The characterization of this compound and its binding site on SLC6A19 has relied on a combination of innovative drug discovery platforms and established biophysical and cellular assays.

The RAPID Chemoproteomics Platform

This compound was discovered using Jnana Therapeutics' proprietary RAPID (Reactive Affinity Probe Interaction Discovery) platform .[1][9][10][11] This high-throughput screening approach is performed in living cells, allowing for the identification of small molecule binders to targets in their native environment.[10][11]

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the functional activity of the SLC6A19 transporter by quantifying the uptake of a radiolabeled substrate, such as [14C]-leucine or [3H]-phenylalanine, into cells expressing the transporter.

Detailed Methodology:

-

Cell Culture: Cells stably expressing human SLC6A19 (e.g., HEK293 or CHO cells) are cultured to confluency in appropriate multi-well plates.

-

Wash and Pre-incubation: The cell monolayers are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove culture medium. Cells are then pre-incubated with varying concentrations of the test compound (this compound) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: The uptake is initiated by adding the radiolabeled substrate (e.g., [14C]-leucine) in the presence of the test compound.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition of substrate uptake by the test compound is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential upon substrate transport.

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells expressing SLC6A19 are seeded in multi-well plates and loaded with a voltage-sensitive fluorescent dye.

-

Compound Addition: The test compound (this compound) at various concentrations is added to the wells.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a FLIPR instrument.

-

Substrate Addition and Signal Detection: A saturating concentration of a non-labeled SLC6A19 substrate (e.g., leucine) is added to initiate transport. The resulting change in membrane potential, detected as a change in fluorescence, is monitored in real-time.

-

Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal change compared to the control.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins in their near-native state.

Detailed Methodology:

-

Protein Expression and Purification: The SLC6A19 transporter, often in complex with its ancillary protein ACE2 or collectrin, is expressed and purified.

-

Complex Formation: The purified transporter is incubated with a saturating concentration of the allosteric inhibitor (e.g., this compound).

-

Vitrification: A small volume of the protein-inhibitor complex solution is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

-

Image Processing and 3D Reconstruction: A large number of particle images are processed to generate a high-resolution 3D reconstruction of the transporter-inhibitor complex.

-

Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the inhibitor binding site and the conformational state of the transporter.

Conclusion

This compound represents a significant advancement in the development of therapies for PKU. Its novel mechanism of action, targeting a cryptic allosteric site on the SLC6A19 transporter, underscores the power of modern drug discovery platforms to unlock challenging targets. The detailed structural and functional characterization of the this compound binding site provides a solid foundation for the rational design of next-generation SLC6A19 inhibitors and offers a promising new therapeutic strategy for patients with PKU and potentially other metabolic disorders.

References

- 1. jnanatx.com [jnanatx.com]

- 2. jnanatx.com [jnanatx.com]

- 3. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 4. jnanatx.com [jnanatx.com]

- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. life-sciences-usa.com [life-sciences-usa.com]

- 10. jnanatx.com [jnanatx.com]

- 11. RAPID - a high-throughput, cell-based drug discovery platform for SLC transporters and other difficult to drug targets - American Chemical Society [acs.digitellinc.com]

Methodological & Application

JNT-517: In Vitro Application Notes and Protocols for the Study of a Novel SLC6A19 Inhibitor

For Research Use Only.

Abstract

JNT-517 is a potent and selective, orally active allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19) protein.[1] SLC6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter responsible for the reabsorption of neutral amino acids, including phenylalanine, in the kidneys and their absorption in the intestine.[2][3] By binding to a novel, cryptic allosteric site on SLC6A19, this compound effectively blocks the transporter's function.[4] This inhibitory action prevents the renal reabsorption of phenylalanine, leading to its increased excretion in the urine.[2] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[5] These application notes provide detailed protocols for the in vitro characterization of this compound using cell-based assays.

Data Summary

The following tables summarize the in vitro potency of this compound against SLC6A19.

| Assay Type | Cell Line/System | Substrate | IC₅₀ (nM) | Reference |

| Isoleucine Transport Assay | Flp-In T-Rex 293 cells expressing human SLC6A19/TMEM27 | Isoleucine | 47 (95% CI: 38-57) | [4] |

| Glutamine Transport Assay | Human intestinal epithelial cells (endogenous SLC6A19) | Glutamine | 81 (95% CI: 33-197) | [4] |

| Isoleucine Transport Assay | Flp-In T-Rex 293 cells expressing mouse SLC6A19/TMEM27 | Isoleucine | >11,800 | [6] |

Table 1: In Vitro Potency of this compound

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of the SLC6A19 transporter. SLC6A19 is a symporter that co-transports neutral amino acids (including phenylalanine) and sodium ions (Na⁺) from the extracellular space into the cell. This process is dependent on the sodium gradient maintained by the Na⁺/K⁺-ATPase. This compound binds to a site on SLC6A19 distinct from the substrate-binding site, inducing a conformational change that inhibits the transport of both amino acids and Na⁺. The immediate downstream effect in an in vitro setting is a reduction in the intracellular concentration of neutral amino acids.

Experimental Protocols

The following are detailed protocols for two common in vitro assays to assess the activity of this compound on SLC6A19.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This assay indirectly measures the function of the electrogenic SLC6A19 transporter by detecting changes in cell membrane potential. The co-transport of Na⁺ ions with a neutral amino acid leads to membrane depolarization, which can be measured using a voltage-sensitive fluorescent dye.[7][8]

Materials:

-

CHO cells stably co-expressing human SLC6A19 and its ancillary protein collectrin (CHO-BC cells)[7]

-

Cell culture medium (e.g., Ham's F-12 GlutaMAX with 10% FBS, hygromycin, and geneticin)[9]

-

Black-wall, clear-bottom 96-well plates

-

Hank's Balanced Salt Solution with 5 mM glucose (HBSS+G), pH 7.5[7]

-

FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices)[8]

-

This compound

-

Amino acid substrate (e.g., L-isoleucine or L-leucine)[7]

-

FLIPR instrument (e.g., Molecular Devices)

Procedure:

-

Cell Plating:

-

Assay Preparation:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells three times with HBSS+G.[7]

-

Prepare serial dilutions of this compound in HBSS+G.

-

Prepare the FLIPR dye-loading buffer according to the manufacturer's instructions.[8]

-

Add 100 µL of HBSS+G containing the desired concentration of this compound (or vehicle control) to each well.

-

Add 100 µL of the dye-loading buffer to each well.[7]

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.[7][8]

-

-

FLIPR Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Set the instrument to measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 565 nm.[8]

-

Record a baseline fluorescence reading for a few seconds.

-

Add the amino acid substrate (e.g., L-isoleucine to a final concentration of 1.5 mM) to initiate transport and membrane depolarization.[11]

-

Continue to record the fluorescence signal for at least 60 seconds to capture the change in membrane potential.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the membrane depolarization and thus to the activity of SLC6A19.

-

Normalize the fluorescence signal to the baseline reading.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid substrate into the cells. It is considered a gold standard for characterizing transporter inhibitors.[11]

Materials:

-

CHO-BC cells[7]

-

Cell culture medium[9]

-

35 mm culture dishes[7]

-

HBSS+G, pH 7.5[7]

-

Ice-cold HBSS

-

Radiolabeled amino acid (e.g., L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine)[7]

-

This compound

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Plating:

-

Seed CHO-BC cells in 35 mm dishes and grow for 48-72 hours until they reach 80-90% confluency.[7]

-

-

Uptake Assay:

-

Remove the culture medium and wash the cells three times with HBSS+G.[7]

-

Prepare an uptake solution in HBSS+G containing the radiolabeled amino acid (e.g., 150 µM L-[U-¹⁴C]leucine) and various concentrations of this compound or vehicle control.[7]

-

To initiate the transport, add the uptake solution to the cells and incubate for 6 minutes in a 37°C water bath.[7]

-

To determine Na⁺-independent uptake (background), a parallel set of experiments should be conducted in a Na⁺-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine chloride).[7]

-

-

Stopping the Assay and Cell Lysis:

-

Rapidly stop the transport by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 mL of 0.1 M NaOH with 1% SDS) and incubating for at least 30 minutes.

-

-

Measurement and Analysis:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the Na⁺-dependent uptake by subtracting the uptake in the Na⁺-free buffer from the total uptake.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value.

-

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound, cell cultures, and radioactive materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with radioactive materials must be conducted in designated areas and in accordance with institutional and regulatory guidelines. Dispose of all waste, especially radioactive waste, according to proper procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jnanatx.com [jnanatx.com]

- 3. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

Application Notes and Protocols for J.N.T.-517 Administration in a Phenylketonuria (PKU) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine (Phe).[1] This leads to elevated levels of Phe in the blood and brain, which can cause severe neurological damage if left untreated.[1] JNT-517 is a novel, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19.[2][3] SLC6A19 is the primary transporter responsible for the reabsorption of Phe in the kidneys.[4] By inhibiting this transporter, this compound promotes the excretion of excess Phe in the urine, thereby reducing its concentration in the bloodstream.[4] Preclinical studies in the Pahenu2 mouse model of PKU have demonstrated that this mechanism effectively lowers plasma Phe levels.[5] These application notes provide a detailed protocol for the administration of this compound to a PKU mouse model for preclinical research.

Mechanism of Action of this compound in PKU

This compound functions as an allosteric inhibitor of the SLC6A19 transporter, which is predominantly expressed in the kidneys and intestine. In the context of PKU, where the primary metabolic pathway for Phe is deficient, the kidneys' reabsorption of Phe contributes significantly to its accumulation in the body. This compound blocks this reabsorption process, leading to increased urinary excretion of Phe and a subsequent reduction of its pathogenic levels in the plasma.

Caption: Mechanism of this compound in the kidney.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its precursor, JN-170.

Table 1: Preclinical Pharmacokinetics of this compound

| Species | Bioavailability | Plasma Protein Binding |

|---|---|---|

| Mouse | 43% - 91% | 19% |

| Rat | 43% - 91% | Not Specified |

| Dog | 43% - 91% | Not Specified |

| Non-human Primate | 43% - 91% | Not Specified |

[1]

Table 2: In Vivo Efficacy of SLC6A19 Inhibition in Pahenu2 Mouse Model

| Compound | Dosing | Effect on Plasma Phe |

|---|---|---|

| SLC6A19 Knockout | - | ~70% reduction |

| This compound Precursor (JN-170) | 50-250 mg/kg (single oral dose) | Dose-dependent reduction |

[1]

Table 3: Human Clinical Trial Data for this compound

| Dose | Frequency | Mean Blood Phe Reduction |

|---|---|---|

| 75mg | Twice Daily | ~44-51% |

| 150mg | Twice Daily | ~60% |

[3]

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound to the Pahenu2 mouse model of PKU.

Materials and Reagents

-

This compound compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Pahenu2 mice (and wild-type controls)

-

Standard laboratory animal housing and care facilities

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes (1 ml)

-

Analytical balance

-

Vortex mixer

-

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

-

Metabolic cages for urine collection (optional)

This compound Formulation Preparation (Suspension for Oral Gavage)

This compound is intended for oral administration and can be formulated as a suspension.[6]

-

Calculate the required amount of this compound and vehicle. The concentration of the suspension will depend on the desired dose and the volume to be administered (typically 5-10 ml/kg for mice).

-

Weigh the appropriate amount of this compound powder using an analytical balance.

-

Prepare the vehicle solution. A common vehicle for oral suspension in mice is 0.5% (w/v) methylcellulose in sterile water.

-

Gradually add the this compound powder to the vehicle while continuously vortexing to ensure a uniform suspension. Ensure there are no visible clumps.

-

Store the suspension at 4°C and protect from light. Prepare fresh daily or as stability data allows. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Animal Model

The Pahenu2 mouse is a well-established and widely used model for PKU.[5] These mice have a point mutation in the Pah gene, leading to hyperphenylalaninemia, which mimics the human condition.

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: Provide a standard rodent chow. For specific experimental aims, a controlled Phe diet may be required.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

Administration Protocol (Oral Gavage)

Oral gavage is the recommended route for precise oral dosing in mice.

Caption: Experimental workflow for this compound administration.

Exemplary Dosing Regimen (based on preclinical and clinical data):

-

Acute Study (Single Dose):

-

Doses ranging from 50 to 200 mg/kg can be used to establish a dose-response relationship for Phe reduction.

-

Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24 hours) to assess the pharmacokinetic and pharmacodynamic profile.

-

-

Chronic Study (Multiple Doses):

-

Based on human clinical data showing twice-daily dosing, a twice-daily (BID) oral gavage regimen in mice is recommended for chronic studies.

-

A starting dose of 75 mg/kg BID can be considered, with the option to escalate to 150 mg/kg BID.

-

Administer the doses approximately 12 hours apart.

-

The duration of the study will depend on the experimental endpoints but can range from several days to weeks.

-

Collect blood and/or urine samples at regular intervals to monitor plasma and urinary Phe levels.

-

Procedure for Oral Gavage:

-

Gently restrain the mouse.

-

Measure the appropriate volume of the this compound suspension into a 1 ml syringe fitted with a gavage needle.

-

Insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly dispense the contents of the syringe.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress immediately after the procedure and throughout the study.

Sample Collection and Analysis

-

Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C until analysis.

-

Urine Collection: House mice in metabolic cages for timed urine collection. Store urine samples at -80°C.

-

Phe Analysis: Quantify phenylalanine levels in plasma and urine using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Ensure that all procedures are performed by trained personnel to minimize animal stress and discomfort.

References

- 1. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]

- 2. jnanatx.com [jnanatx.com]

- 3. jnanatx.com [jnanatx.com]

- 4. jnanatx.com [jnanatx.com]

- 5. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]